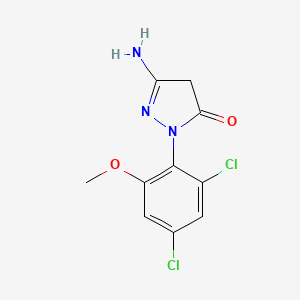![molecular formula C86H97Cl3N10O26 B13829097 (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oritavancin is a semisynthetic glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. Oritavancin is known for its long half-life, which allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oritavancin is synthesized through a series of complex chemical reactions. The synthesis involves the modification of the natural glycopeptide antibiotic, vancomycin. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired modifications are achieved.
Industrial Production Methods
In industrial settings, oritavancin is produced through a combination of fermentation and chemical synthesis. The initial fermentation process yields the natural glycopeptide, which is then chemically modified to produce oritavancin. This process involves multiple purification steps to ensure the final product meets the required purity and potency standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oritavancin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified glycopeptide structures with enhanced antibacterial properties. These modifications improve the compound’s ability to bind to bacterial cell walls and disrupt their integrity, leading to cell death .
Wissenschaftliche Forschungsanwendungen
Oritavancin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide synthesis and modification.
Biology: Investigated for its interactions with bacterial cell walls and its mechanisms of action.
Medicine: Used in clinical trials and studies to evaluate its efficacy against various bacterial infections, including those caused by multidrug-resistant organisms.
Industry: Employed in the development of new antibiotic formulations and delivery methods
Wirkmechanismus
Oritavancin exerts its effects through multiple mechanisms:
Inhibition of Transglycosylation: Binds to D-alanyl-D-alanine stem termini in Gram-positive bacteria, inhibiting peptidoglycan synthesis.
Inhibition of Transpeptidation: Binds to the pentaglycyl bridging segment in peptidoglycan, preventing cross-linking.
Cell Membrane Disruption: The hydrophobic 4’-chlorobiphenylmethyl group interacts with and disrupts the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: The first glycopeptide antibiotic, used for treating serious Gram-positive infections.
Telavancin: A second-generation semisynthetic glycopeptide with similar mechanisms of action.
Dalbavancin: Another second-generation glycopeptide with a long half-life and potent antibacterial activity .
Uniqueness of Oritavancin
Oritavancin is unique due to its multiple mechanisms of action, which confer activity against both vancomycin-susceptible and vancomycin-resistant organisms. Its long half-life allows for single-dose administration, making it a convenient option for treating acute bacterial skin and skin structure infections .
Eigenschaften
Molekularformel |
C86H97Cl3N10O26 |
|---|---|
Molekulargewicht |
1793.1 g/mol |
IUPAC-Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)76(110)98-66-68(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(72(57)125-84-73(70(107)69(106)59(33-100)122-84)123-61-31-86(6,75(109)37(4)119-61)93-32-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)71(124-83-36(3)74(108)85(5,91)34-118-83)67-81(115)97-65(82(116)117)48-28-46(101)29-54(103)62(48)47-23-41(14-19-53(47)102)63(78(112)99-67)96-79(113)64(44)95-77(111)52(30-60(90)104)94-80(66)114/h8-21,23-29,35-37,51-52,59,61,63-71,73-75,83-84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,63+,64+,65-,66+,67-,68+,69+,70-,71+,73+,74-,75-,83+,84-,85-,86-/m0/s1 |
InChI-Schlüssel |
ISHJBDGWJAUAIV-ZOUDXRBESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@@](CO[C@@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
Kanonische SMILES |
CC1C(C(COC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


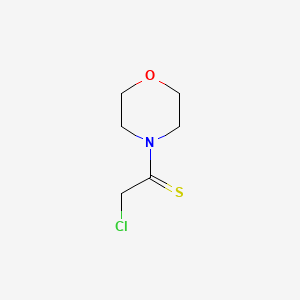
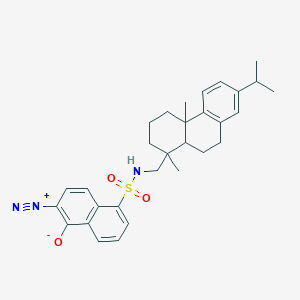
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
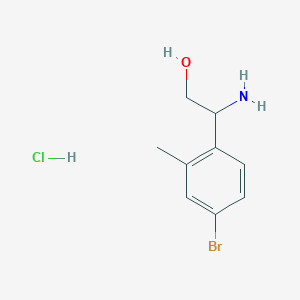
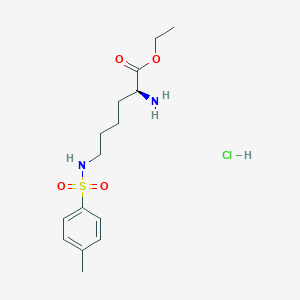
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
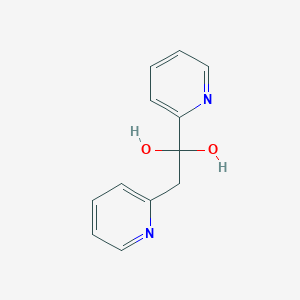
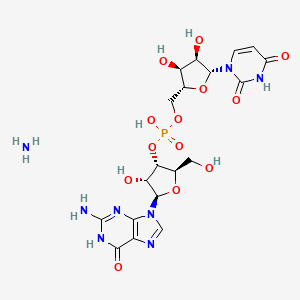
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
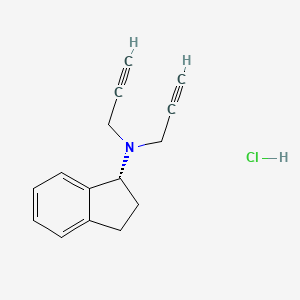
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
